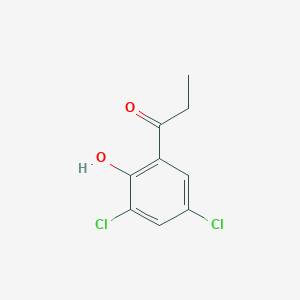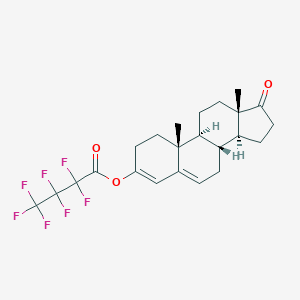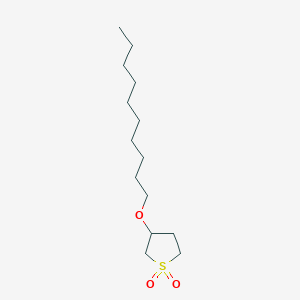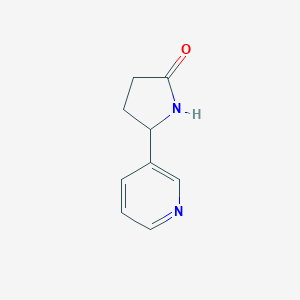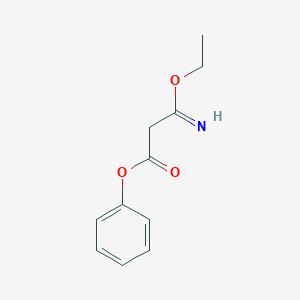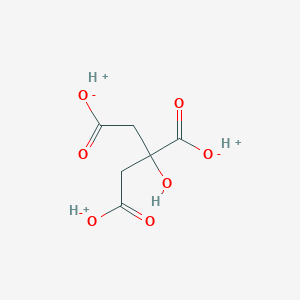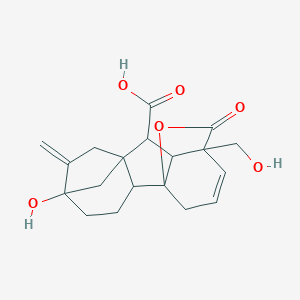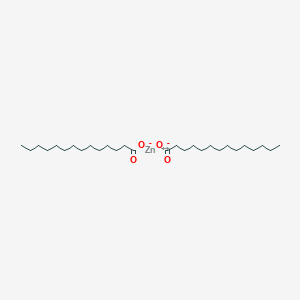![molecular formula C10H11NO B101773 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene CAS No. 17198-09-3](/img/structure/B101773.png)
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene, also known as MAT or MEMAT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In 3.2.02,8]deca-3,6,9-triene.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene is not fully understood, but several studies have shed light on its potential targets. One study found that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Another study found that 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene inhibits the production of nitric oxide, a molecule that is involved in inflammation.
Effets Biochimiques Et Physiologiques
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit several biochemical and physiological effects. One study found that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study found that this compound inhibits the growth of blood vessels, which is important for the development and progression of tumors. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene. One direction is to further investigate its mechanism of action and potential targets, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to explore its potential applications in other areas, such as antimicrobial therapy. Additionally, future research could focus on optimizing the synthesis method for this compound, which may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene involves a multi-step process that has been described in several research papers. The first step involves the synthesis of 3,4-dihydro-2H-pyran, which is then subjected to a Diels-Alder reaction with maleic anhydride to produce the intermediate product. The intermediate product is then treated with sodium methoxide to obtain the final product, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene.
Applications De Recherche Scientifique
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
17198-09-3 |
|---|---|
Nom du produit |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
3-methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H11NO/c1-12-10-9-7-4-2-6(11-10)3-5-8(7)9/h2-9H,1H3 |
Clé InChI |
GSTQZXLGKKJDDU-UHFFFAOYSA-N |
SMILES |
COC1=NC2C=CC3C1C3C=C2 |
SMILES canonique |
COC1=NC2C=CC3C1C3C=C2 |
Autres numéros CAS |
17198-09-3 |
Synonymes |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



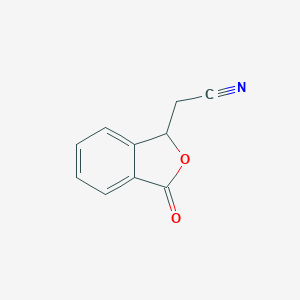
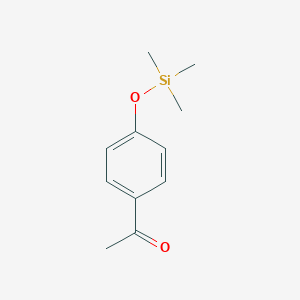
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
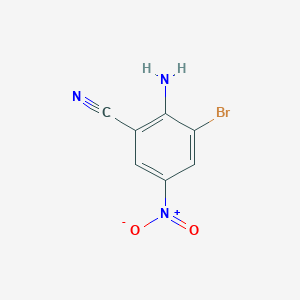
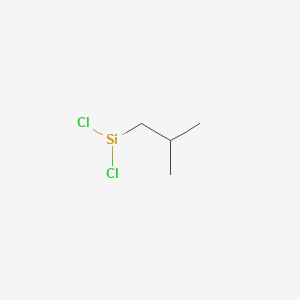
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
